6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that features a benzodioxole core with nitro and carbaldehyde functional groups, as well as a hydrazone linkage to a triazine ring substituted with dimethylamino and fluoroanilino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves multiple steps:
Formation of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE: This can be achieved through nitration of 1,3-benzodioxole followed by formylation.
Synthesis of the Triazine Derivative: The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine and 4-fluoroaniline under controlled conditions.
Hydrazone Formation: The final step involves the condensation of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE with the triazine derivative in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation states.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The fluoroanilino group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The nitro and fluoroanilino groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE OXIME
- 1,3-BENZODIOXOLE-5-CARBALDEHYDE (4-NITRO-2-(TRIFLUOROMETHYL)PHENYL)HYDRAZONE
- 1,3-BENZODIOXOLE-5-CARBALDEHYDE N-ETHYLTHIOSEMICARBAZONE
Uniqueness
6-NITRO-1,3-BENZODIOXOLE-5-CARBALDEHYDE 5-[4-(DIMETHYLAMINO)-6-(4-FLUOROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its specific combination of functional groups and the presence of a triazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-4-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN8O4/c1-27(2)19-24-17(22-13-5-3-12(20)4-6-13)23-18(25-19)26-21-9-11-7-15-16(32-10-31-15)8-14(11)28(29)30/h3-9H,10H2,1-2H3,(H2,22,23,24,25,26)/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJDASVBPACCCN-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.